2-Cyclohexylpentan-3-one
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Overview
Description
2-Cyclohexylpentan-3-one is an organic compound with the molecular formula C11H20O It is a ketone characterized by a cyclohexyl group attached to a pentan-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylpentan-3-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with a suitable alkyl halide under basic conditions. For instance, cyclohexanone can be reacted with 1-bromopentane in the presence of a strong base like sodium hydride to yield this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of cyclohexylidene-pentan-3-one. This process typically requires a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylpentan-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alpha position relative to the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for alpha-halogenation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alpha-halo ketones.
Scientific Research Applications
2-Cyclohexylpentan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexylpentan-3-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various adducts, depending on the nucleophile involved. The compound’s effects are mediated through these chemical interactions, which can influence biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexyl group.
2-Cyclohexylpentan-3-ol: The corresponding alcohol of 2-Cyclohexylpentan-3-one.
Cyclopentanone: A ketone with a five-membered ring structure.
Uniqueness
This compound is unique due to its specific structure, which combines a cyclohexyl group with a pentan-3-one backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in synthesis and industry.
Properties
CAS No. |
20474-47-9 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-cyclohexylpentan-3-one |
InChI |
InChI=1S/C11H20O/c1-3-11(12)9(2)10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
VSGHQMVSHALPID-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)C1CCCCC1 |
Origin of Product |
United States |
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